Allyltriphenylphosphonium chloride
Overview
Description
Allyltriphenylphosphonium chloride is a phosphonium salt that has been studied for its potential applications in various chemical reactions and as a component in ionic liquids. The compound is typically synthesized through the reaction of triphenylphosphine with allyl chloride or through electrochemical oxidation of triphenylphosphine in the presence of allylsilanes, leading to the formation of allyltriphenylphosphonium salts .
Synthesis Analysis
The synthesis of allyltriphenylphosphonium chloride can be achieved through electrochemical methods. For instance, the electrochemical oxidation of triphenylphosphine in the presence of allylsilanes in an undivided cell has been shown to afford allyltriphenylphosphonium salts. The reaction proceeds with regioselective addition at the γ-position of the allylsilanes, and the yields are influenced by the choice of cathode material, with a lead cathode providing favorable results . Additionally, allyl phosphonium salts have been synthesized using allyl bromide and triphenylphosphine, followed by ionic exchange reactions to produce various salts .
Molecular Structure Analysis
The molecular structure of allyltriphenylphosphonium chloride is characterized by the presence of a triphenylphosphonium cation and a chloride anion. The phosphonium cation is a common structural motif in phosphorus chemistry and is known for its stability and reactivity. The structure of related phosphonium compounds has been determined by single crystal X-ray diffraction, which provides insights into the arrangement of the cation and anion in the solid state .
Chemical Reactions Analysis
Allyltriphenylphosphonium chloride participates in various chemical reactions. It can undergo rearrangement to propenyltriphenylphosphonium iodide in the presence of tertiary amines. Furthermore, it can react with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts, which are useful intermediates in organic synthesis . The compound has also been used to transform into derivatives of pyrimido[1,6-a]benzimidazole through reactions with acyl isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyltriphenylphosphonium chloride are influenced by the structure of the phosphonium ion. While specific data on allyltriphenylphosphonium chloride is not provided, related alkyltributylphosphonium and alkyltrioctylphosphonium chloride ionic liquids have been studied for their melting points, glass transitions, thermal stability, density, and viscosity. These properties are affected by the length of the alkyl chain attached to the phosphonium ion, and experimental data have been interpreted using quantitative structure-property relationship (QSPR) correlations and group contribution methods . These insights can be extrapolated to understand the behavior of allyltriphenylphosphonium chloride in various conditions.
Scientific Research Applications
Oxidation of Alcohols and Ethers : Allyltriphenylphosphonium peroxodisulfate, derived from allyltriphenylphosphonium chloride, is used for the oxidation of primary and secondary alcohols, trimethylsilyl, and tetrahydropyranyl ethers to their corresponding carbonyl compounds (Tajbakhsh, Lakouraj, & Fadavi, 2004).
Synthesis of Aromatic Compounds : It is used in the synthesis of β-damascenone and α-damascenone, which are important in the fragrance industry. Allyltriphenylphosphorane, prepared from allyltriphenylphosphonium chloride, is used in a method for synthesizing functionalized cyclohexadienes (Büchi & Wuest, 1971).
Formation of N-Substituted Salts : Allyltriphenylphosphonium iodide, which can be derived from the chloride form, reacts with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts (Nesmeyanov et al., 1989).
Allyl-Propenyl Rearrangements : In studies of phosphororganic compounds, allyltriphenylphosphonium chloride undergoes rearrangements to form corresponding 1-propenyl compounds (Horner et al., 1970).
Synthesis of Sulfur-Containing Salts : A series of 2-(alkylsulfanyl)propyltriphenylphosphonium salts is obtained starting from allyltriphenylphosphonium bromide, indicating similar potential for the chloride form (Grigoryan, 2014).
Inhibition of Cholinesterases : Allyltriphenylphosphonium derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, important in neurological research (Brestkin et al., 1986).
Halogenation of Hydroxy Groups : Allyltriphenoxyphosphonium chloride is used as a reagent for the halogenation of various compounds, including alcohols and deoxyribonucleosides (Kumar et al., 2001).
Deep Eutectic Solvents : It forms deep eutectic solvents with various properties, useful in industrial processes like separation and extraction (Hayyan et al., 2015).
Electrochemical Oxidation and Synthesis : Allyltriphenylphosphonium salts are synthesized through electrochemical oxidation, providing a method for the synthesis of cyclic phosphonium salts (Takanami et al., 1990).
Thermal Stability and Physical Properties Analysis : The thermal stability and physical properties of phosphonium-based deep eutectic solvents, including those with allyltriphenylphosphonium, are studied for applications in CO2 capture and other industrial processes (Ghaedi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJROWWQOJRJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939897 | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriphenylphosphonium chloride | |
CAS RN |
18480-23-4 | |
Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18480-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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